Potassium orthoborate

Description

Properties

CAS No. |

20786-60-1 |

|---|---|

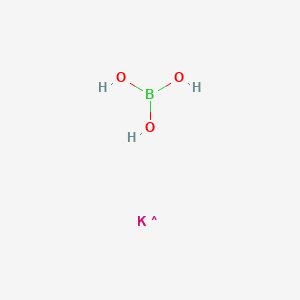

Molecular Formula |

BH3KO3 |

Molecular Weight |

100.93 g/mol |

InChI |

InChI=1S/BH3O3.K/c2-1(3)4;/h2-4H; |

InChI Key |

AENYAMPVQFAKHY-UHFFFAOYSA-N |

SMILES |

B(O)(O)O.[K] |

Canonical SMILES |

B(O)(O)O.[K] |

Other CAS No. |

20786-60-1 |

physical_description |

Liquid |

Pictograms |

Health Hazard |

Origin of Product |

United States |

Theoretical Foundations of Borate Structural Chemistry: Trigonal Planar Bo₃ and Tetrahedral Bo₄ Units

The structural chemistry of borates is fundamentally governed by the ability of boron to form stable covalent bonds with oxygen in two primary coordination geometries: trigonal planar [BO₃]³⁻ and tetrahedral [BO₄]⁵⁻. eie.grsoton.ac.ukresearchgate.net These fundamental building blocks can connect through shared oxygen atoms to create a vast array of structures, from simple isolated units to complex chains, layers, and three-dimensional frameworks. wikipedia.orgtandfonline.comresearchgate.net

The trigonal planar BO₃ unit features a central boron atom bonded to three oxygen atoms, resulting in a flat, triangular arrangement with O-B-O bond angles of approximately 120°. eie.grbris.ac.uk This geometry arises from the sp² hybridization of the boron atom. wikipedia.org In contrast, the tetrahedral BO₄ unit consists of a boron atom at the center of a tetrahedron, bonded to four oxygen atoms. This arrangement results from sp³ hybridization. researchgate.net

The prevalence of either BO₃ or BO₄ units in a borate (B1201080) compound is influenced by factors such as the nature of the cation present, temperature, and pressure. For instance, in borate glasses, the addition of an alkali oxide, like K₂O, to boric oxide (B₂O₃) can lead to the conversion of trigonal BO₃ units into tetrahedral BO₄ units. eie.grrsc.org Ab initio molecular dynamics simulations have shown that at ambient pressure, BO₃ units are predominant, but with increasing pressure, a significant portion of these are converted to BO₄ units. bris.ac.uked.ac.uk

Research Trajectory and Current State of Knowledge on Potassium Orthoborate Compounds

High-Temperature Fusion and Solid-State Reaction Protocols

High-temperature fusion and solid-state reactions represent the most conventional approaches for the synthesis of anhydrous crystalline materials like this compound. These methods involve the intimate mixing of solid precursors and subsequent heating to high temperatures to facilitate diffusion and reaction.

The synthesis of alkali metal borates, including orthoborates, can be achieved through the high-temperature reaction of an alkali metal carbonate or oxide with boric acid or boron oxide. For the preparation of iron orthoborate (Fe₃BO₆), a high-temperature solid-state synthesis method has been successfully employed using iron(III) sulfate and boric acid as precursors. researchgate.net This suggests that a similar approach, reacting potassium carbonate (K₂CO₃) or potassium oxide (K₂O) with boric acid (H₃BO₃) or boron oxide (B₂O₃) in the correct stoichiometric ratio, is a viable route for producing this compound.

The general reaction can be represented as:

3K₂O + 2H₃BO₃ → 2K₃BO₃ + 3H₂O

or

3K₂CO₃ + 2H₃BO₃ → 2K₃BO₃ + 3H₂O + 3CO₂

The reaction typically requires temperatures in the range of 600-1000°C to overcome the kinetic barriers and ensure the formation of a homogeneous product. The selection of precursors, their purity, particle size, and the heating profile (rate of heating, dwell time, and cooling rate) are critical parameters that influence the phase purity and crystallinity of the final product.

Table 1: Representative Solid-State Synthesis Parameters for Orthoborate and Related Compounds

| Target Compound | Precursors | Molar Ratio | Temperature (°C) | Dwell Time (h) |

| Iron Orthoborate (Fe₃BO₆) | Fe₂(SO₄)₃·H₂O, H₃BO₃ | Fe:B = 1:3 | ~900 | Not Specified |

| Lithium Bis(oxalato)borate (LiBOB) | LiOH, H₃BO₃, H₂C₂O₄·2H₂O | 1:1:2 | 120 and 240 (two stages) | 4 and 7 |

Note: Data for this compound is not explicitly available in the reviewed literature; the table presents data for analogous or related borate compounds to illustrate typical solid-state reaction conditions.

Controlled Hydrothermal Synthesis Strategies for Orthoborate Phases

Hydrothermal synthesis offers a versatile alternative to solid-state methods, often enabling the formation of crystalline materials at significantly lower temperatures. This technique involves chemical reactions in aqueous or mixed-solvent systems at elevated temperatures and pressures, typically in a sealed autoclave.

While much of the research on the hydrothermal synthesis of potassium borates has focused on polyborates such as santite (KB₅O₈·4H₂O), the principles can be adapted for the synthesis of this compound. researchgate.net The synthesis of various hydrated alkaline earth metal borates has been successfully achieved through hydrothermal methods, demonstrating the feasibility of this approach for producing borate compounds with controlled stoichiometry and crystallinity. nih.govresearchgate.net

For the synthesis of this compound, a typical hydrothermal approach would involve the reaction of a potassium source, such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃), with a boron source like boric acid in an aqueous solution. The key parameters influencing the product phase in hydrothermal synthesis include:

Temperature and Pressure: These parameters affect the solubility of precursors and the reaction kinetics.

pH of the solution: The pH plays a crucial role in determining the type of borate species present in the solution and, consequently, the final product.

Precursor Concentration: The concentration of reactants can influence the nucleation and growth of the desired crystalline phase.

Reaction Time: Sufficient time is required for the reaction to reach completion and for the crystallization of the product.

The synthesis of alkali metal vanadates via hydrothermal methods has shown that reaction temperatures can be significantly lower than those required for solid-state reactions. A similar advantage is anticipated for the hydrothermal synthesis of this compound.

Emerging Synthesis Techniques Applicable to Orthoborates (e.g., Microwave-Assisted, Ultrasonic Irradiation)

In recent years, emerging synthesis techniques such as microwave-assisted and ultrasonic irradiation methods have gained attention for their ability to accelerate reaction rates and produce materials with unique properties.

Microwave-Assisted Synthesis: This technique utilizes microwave energy to directly and efficiently heat the reaction mixture, leading to rapid reaction times and often improved product yields. researchgate.net The synthesis of potassium hydrotris(3,5-dimethyl-1H-pyrazol-1-yl)borate has demonstrated the advantages of microwave assistance, showing higher yields and shorter reaction times compared to conventional methods. dntb.gov.ua Similarly, microwave-assisted hydrothermal methods have been employed for the synthesis of alkali niobate powders, combining the benefits of both techniques. nih.gov A rapid synthesis of potassium pentaborate (santite) has been achieved using microwave irradiation, suggesting the potential of this method for other potassium borates, including the orthoborate. nih.gov

Ultrasonic Irradiation (Sonochemistry): The application of high-intensity ultrasound to a reaction mixture can induce acoustic cavitation, creating localized hot spots with extremely high temperatures and pressures. This can lead to enhanced reaction rates and the formation of nanostructured materials. The ultrasonic-assisted hydrothermal synthesis of copper borates has been shown to be effective at modest conditions. bohrium.com An ultra-fast and effective ultrasonic synthesis of potassium pentaborate (santite) has also been reported, highlighting the potential of sonochemistry for the rapid and efficient production of potassium borate materials. researchgate.netyildiz.edu.tr

Table 2: Comparison of Synthesis Times for Potassium Pentaborate (Santite) using Different Methods

| Synthesis Method | Typical Reaction Time |

| Conventional Hydrothermal | 30 - 240 minutes |

| Microwave-Assisted | Not Specified in detail for yield comparison |

| Ultrasonic-Assisted | 2.5 - 15 minutes |

This table illustrates the significant reduction in reaction time achievable with emerging synthesis techniques for a related potassium borate compound. researchgate.netbohrium.com

Mechanistic and Kinetic Investigations of Orthoborate Formation

A thorough understanding of the reaction mechanisms and kinetics is essential for optimizing the synthesis of this compound and controlling its properties. However, specific mechanistic and kinetic studies on the formation of this compound are scarce in the scientific literature. Therefore, this section will draw upon general principles of solid-state and solution-based reactions of borates to infer potential pathways.

Optimization of Reaction Parameters and Precursor Stoichiometry

The optimization of reaction parameters is crucial for achieving a high yield of pure this compound.

In solid-state reactions , the key parameters to optimize include:

Precursor Stoichiometry: A precise stoichiometric ratio of potassium and boron precursors is fundamental to obtaining the desired K₃BO₃ phase.

Reaction Temperature and Time: These parameters must be carefully controlled to ensure complete reaction without decomposition of the product. Thermal analysis techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) can be employed to study the reaction progress and determine optimal temperature ranges. researchgate.net

Particle Size and Mixing: The intimacy of mixing and the particle size of the precursors significantly affect the diffusion rates and, consequently, the reaction kinetics.

In hydrothermal synthesis , the optimization involves:

pH Control: The pH of the reaction medium dictates the equilibrium between different borate species in solution, which in turn influences the final crystalline product.

Temperature and Pressure: These parameters control the solubility of reactants and the kinetics of crystal nucleation and growth.

Precursor Concentration: The concentration of potassium and boron sources can affect the supersaturation of the solution and thus the rate of crystallization.

For emerging techniques , optimization would involve parameters such as microwave power and irradiation time, or ultrasonic frequency and power, in addition to the chemical parameters mentioned above.

Elucidation of Reaction Pathways and Intermediate Species

The elucidation of reaction pathways and the identification of intermediate species are challenging but critical aspects of understanding the formation of this compound.

In solid-state synthesis , the reaction likely proceeds through a series of intermediate phases. For instance, in the solid-state synthesis of BiFeO₃, it was found that the reaction proceeds through an intermediate Bi₂₅FeO₃₉ compound. researchgate.netwhiterose.ac.uk A similar multi-step process may occur during the formation of this compound, potentially involving the formation of various potassium polyborates as intermediates before the final orthoborate phase is achieved at higher temperatures or after prolonged reaction times. In-situ high-temperature X-ray diffraction (HT-XRD) is a powerful technique to identify such intermediate phases during the reaction.

In aqueous solutions , as would be present in hydrothermal synthesis, the formation of borate minerals is governed by the complex equilibria between various boric acid and borate species. researchgate.net The speciation of borate in aqueous solution is highly dependent on pH and concentration. At high pH, the simple orthoborate anion [BO₃]³⁻ is expected to be a dominant species, which would then crystallize with potassium cations to form K₃BO₃. The transformation between different boron species in solution can be studied using techniques like Raman spectroscopy and computational methods such as density functional theory (DFT). researchgate.net The reaction pathway in hydrothermal synthesis would involve the dissolution of precursors, the establishment of equilibria between different borate species in solution, followed by the nucleation and growth of the this compound crystals.

Crystallographic Analysis and Solid-State Structural Determination

Crystallographic methods are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state. These techniques have revealed that potassium borates can form a variety of structures, from simple isolated units to complex polymeric chains and networks. britannica.com The fundamental building blocks are typically trigonal planar BO₃³⁻ and tetrahedral BO₄⁵⁻ units. researchgate.netnih.gov

Powder X-ray diffraction (XRD) is a primary tool for identifying the crystalline phases of potassium borate compounds and refining their lattice parameters. For instance, the hydrothermal synthesis of potassium borate from various starting materials has been shown to produce santite (KB₅O₈·4H₂O), which is characterized by a specific powder diffraction file (PDF) number (01-072-1688). dergipark.org.trresearchgate.netresearchgate.net XRD analysis helps confirm the formation of the desired crystalline phase and can be used to assess the crystallinity of the product. dergipark.org.tr Different synthesis conditions, such as molar ratios of reactants, can influence the resulting crystalline phases, which are readily distinguished by their unique XRD patterns. dergipark.org.tr

For example, a novel chiral orthoborate, KMgBO₃, was identified and its structure determined from powder XRD data. It crystallizes in the cubic chiral space group P2₁3. acs.org Another study reported the synthesis of a new potassium borate hydrate, [K(H₄B₅O₁₀)·2(H₂O)], which was found to be orthorhombic with the space group Aba2. scientific.netresearchgate.net

Table 1: Crystallographic Data for Selected Potassium Borate Compounds from XRD.

| Compound | Formula | Crystal System | Space Group | Lattice Parameters (Å) | Reference |

|---|---|---|---|---|---|

| Potassium Magnesium Borate | KMgBO₃ | Cubic | P2₁3 | a = 6.46, b = 9.56, c = 10.38 | acs.orgiucr.org |

| Potassium Borate Hydrate | K(H₄B₅O₁₀)·2(H₂O) | Orthorhombic | Aba2 | a = 11.0781, b = 11.1780, c = 9.0508 | scientific.netresearchgate.net |

| Potassium Borate | KB₃O₄(OH)₂ | Tetragonal | P4/ncc | a = 11.3482, b = 11.3482, c = 15.9169 | researchgate.netresearchgate.net |

| Potassium Metaborate (B1245444) | K₃(B₃O₆) | Rhombohedral | R-3c | a = 7.76 | aip.org |

| Potassium Pentaborate Tetrahydrate | KB₅O₈·4H₂O | Orthorhombic | Aba2 | a = 11.08, b = 11.14, c = 8.97 | arizona.edu |

Single crystal X-ray diffraction provides the most detailed information about the atomic arrangement and bond connectivity within a crystal. This technique has been instrumental in elucidating the complex structures of various potassium borates. For example, the structure of a novel potassium borate, KB₃O₄(OH)₂, was determined to consist of an unprecedented [B₁₂O₁₆(OH)₈]⁴⁻ anion. researchgate.netresearchgate.net This anion features an 8-membered borate ring formed by the vertex-sharing of four [B₃O₄(OH)₂]⁻ clusters. researchgate.netresearchgate.net

In another example, single crystal X-ray diffraction of K[B₅O₇(OH)₂]·H₂O revealed a one-dimensional borate chain structure with void spaces between the chains. nih.gov The study of K(H₄B₅O₁₀)·2(H₂O) showed that the crystal packing is stabilized by O-H···O hydrogen bonds, forming a three-dimensional framework structure. scientific.netresearchgate.net These detailed structural insights are crucial for understanding the properties and potential applications of these materials.

Neutron diffraction is particularly valuable for accurately determining the positions of light atoms, such as hydrogen, which are difficult to locate with X-ray diffraction. This is due to the different scattering mechanisms of neutrons and X-rays. Neutron diffraction with hydrogen/deuterium isotopic substitution (NDIS) is a powerful technique for studying the structure of hydrated compounds and aqueous solutions. rsc.orgresearchgate.net

Studies on potassium borate solutions using neutron diffraction have provided detailed atomic-scale information on the interactions between borate ions, water molecules, and potassium cations. rsc.orgrsc.org These studies have revealed that solute ions and molecules significantly affect the second coordination shell of water molecules. rsc.orgrsc.org In the solid state, neutron diffraction has been used to study the structure of various materials, including potassium metal itself, although specific studies on this compound are less common. aps.org The technique has also been applied to investigate the structure of potassium borate glasses, providing insights into the coordination of boron and the arrangement of structural units. rsc.orgresearchmap.jp

The growth of high-quality single crystals is a prerequisite for single crystal X-ray and neutron diffraction studies. Various methods have been employed to grow potassium borate single crystals. The slow evaporation method is a common technique where a saturated solution of the desired compound is allowed to evaporate slowly at a constant temperature, leading to the formation of crystals. researchgate.netscialert.netjconsortium.com This method has been successfully used to grow crystals of L-Alanine Potassium Penta Borate Octa Hydrate (LAPPB). scialert.net

The hydrothermal synthesis method involves crystallization from a high-temperature aqueous solution under high vapor pressure. This technique has been used to synthesize various potassium borate compounds, including KB₃O₄(OH)₂. dergipark.org.trresearchgate.netresearchgate.net Another approach is the molten boric acid flux reaction, which was used to prepare crystals of K[B₅O₇(OH)₂]·H₂O. nih.gov The choice of crystal growth method depends on the specific potassium borate compound and its solubility and stability characteristics.

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the molecular structure, bonding, and functional groups present in this compound systems.

FT-IR spectroscopy is a powerful technique for identifying the vibrational modes of molecules. In potassium borates, FT-IR spectra reveal characteristic absorption bands corresponding to the stretching and bending vibrations of B-O bonds in both trigonal BO₃ and tetrahedral BO₄ units. dergipark.org.trdergipark.org.tr The presence of hydroxyl groups (-OH) and water of hydration (H₂O) also gives rise to distinct absorption bands. dergipark.org.tracs.org

The FT-IR spectra of synthesized potassium borates, such as santite (KB₅O₈·4H₂O), show characteristic peaks that can be assigned to specific vibrational modes. dergipark.org.trresearchgate.net For example, the asymmetric stretching of B(3)-O is typically observed around 1332–1425 cm⁻¹, while the asymmetric stretch of B(4)-O is found in the range of 1096–1129 cm⁻¹. dergipark.org.trdergipark.org.tr The bending mode of B-O-H is often seen around 1250 cm⁻¹. dergipark.org.tr These spectral fingerprints are crucial for confirming the identity and purity of synthesized potassium borate compounds. bit.edu.cnresearchgate.net

Table 2: Characteristic FT-IR Vibrational Modes for Potassium Borates.

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|

| 1332–1425 | Asymmetric stretching of B(3)-O | dergipark.org.trdergipark.org.tr |

| ~1250 | Bending mode of B-O-H | dergipark.org.tr |

| 1096–1129 | Asymmetric stretching of B(4)-O | dergipark.org.trdergipark.org.tr |

| ~915 | Symmetric stretching of B(3)-O | dergipark.org.tr |

| 781–824 | Symmetric stretching of B(4)-O | dergipark.org.trdergipark.org.tr |

| 667–732 | In-plane bending of B(3)-O | dergipark.org.trdergipark.org.tr |

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of molecules, providing insights into the structural units present in potassium borate systems. In glassy potassium borates, as potassium oxide (K₂O) is introduced, the boron-oxygen network undergoes significant changes that are observable in the Raman spectra. acs.orgacs.org

The Raman spectrum of pure vitreous B₂O₃ is characterized by a very strong and narrow peak at approximately 808 cm⁻¹, which is widely attributed to the symmetric breathing vibration of boroxol rings (B₃O₆). osti.gov Upon the addition of K₂O, the intensity of this band decreases, indicating the progressive replacement of boroxol rings with other structural units. acs.orgosti.gov

Studies on various crystalline potassium borates, such as potassium pentaborate (santite, KB₅O₈·4H₂O), have identified characteristic Raman bands corresponding to different borate groups. researchgate.netresearchgate.net The spectra of synthesized santite show typical boron mineral bands that are in agreement with established literature values. researchgate.netyildiz.edu.tr These analyses help in identifying the specific types of borate polyanions, such as triborate, tetraborate (B1243019), or pentaborate groups, within a sample.

Research on (K₂O)ₓ(B₂O₃)₁₋ₓ glasses shows that changes in the boroxol ring breathing mode are linked to the coordination changes of the boron atoms that constitute the rings. acs.orgacs.org The modification of the network involves the conversion of three-coordinate boron (BO₃) to four-coordinate boron (BO₄), and Raman spectroscopy provides evidence for the formation of larger borate groups containing these BO₄ units. acs.orgacs.org

| Raman Shift (cm⁻¹) | Assignment | Compound System |

| ~808 | Symmetric breathing of boroxol rings | Vitreous B₂O₃ / Low-K₂O Borate Glasses |

| ~770 | Breathing vibration of six-membered rings with one BO₄ unit | Potassium Borate Glasses |

| 450-550 | B-O-B bending modes | Potassium Borate Glasses |

| 900-1100 | B-O stretching in BO₄ tetrahedra | Potassium Borate Glasses |

This table presents generalized Raman shift ranges observed in potassium borate systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Boron Coordination Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the coordination environment of boron in potassium borate systems, providing quantitative data on the relative abundance of different structural moieties.

Boron-11 (¹¹B) and Oxygen-17 (¹⁷O) NMR Spectroscopic Techniques

Boron-11 (¹¹B) is a quadrupolar nucleus with a high natural abundance, making it highly amenable to NMR studies. ¹¹B NMR can readily distinguish between three-coordinate (trigonal, BO₃) and four-coordinate (tetrahedral, BO₄) boron atoms due to their distinct chemical shifts and quadrupolar interactions. stanford.edunih.gov In general, the resonance for four-coordinate boron appears at a higher field (lower ppm) compared to three-coordinate boron. stanford.edu

In studies of anhydrous, polycrystalline binary borates, the isotropic chemical shifts for three-coordinate boron have been shown to increase as bridging oxygens are replaced by non-bridging oxygens, ranging from 14.6 ppm in crystalline B₂O₃ to 22.5 ppm in magnesium orthoborate. stanford.edu In potassium borate glasses, the addition of K₂O leads to the conversion of BO₃ units into BO₄ units, a change that is directly quantifiable by integrating the areas of the corresponding peaks in the ¹¹B NMR spectrum. acs.orgacs.org

Oxygen-17 (¹⁷O) NMR, despite the low natural abundance of the isotope, provides complementary information. It can differentiate between bridging oxygen (B-O-B) and non-bridging oxygen (B-O⁻) environments. acs.orgnih.gov In studies of potassium borate glasses with up to 35% K₂O, ¹⁷O magic angle spinning (MAS) NMR did not detect a significant formation of non-bridging oxygens, suggesting that the primary modification mechanism is the conversion of BO₃ to BO₄. acs.orgacs.org

| Nucleus | Boron Coordination | Typical Isotropic Chemical Shift (δ_iso) | Notes |

| ¹¹B | Three-coordinate (BO₃) | 12 to 20 ppm | Broad signal due to large quadrupolar interaction. |

| ¹¹B | Four-coordinate (BO₄) | -3 to 3 ppm | Narrower signal due to smaller quadrupolar interaction. |

| ¹⁷O | Bridging Oxygen (BOB) | Varies | Resolved from non-bridging oxygen sites. |

| ¹⁷O | Non-Bridging Oxygen (NBO) | Varies | Quantifiable to determine NBO concentration. nih.govresearchgate.net |

This table provides typical chemical shift ranges for boron and oxygen in borate materials.

Dynamic Angle Spinning (DAS) NMR Studies for Amorphous and Solution States

While MAS-NMR is effective, the broad signals from quadrupolar nuclei like ¹¹B in amorphous materials (glasses) can obscure subtle structural details. Dynamic Angle Spinning (DAS) NMR is an advanced solid-state NMR technique that averages out the second-order quadrupolar broadening, providing significantly higher resolution spectra. acs.orgstanford.edunih.gov

The application of ¹¹B DAS-NMR to potassium borate glasses has been particularly insightful. acs.orgacs.orgscispace.com These studies have successfully resolved different types of three-coordinate boron sites, specifically distinguishing between boron atoms in six-membered boroxol rings and those in non-ring BO₃ units. acs.orgacs.org The DAS-NMR data revealed that as potassium oxide is added to glassy boron oxide, the fraction of boron in non-ring, three-coordinate sites decreases. acs.orgacs.org This indicates that modification occurs at both boroxol ring and non-ring BO₃ units, with a slight preference for the modification of the non-ring sites. acs.orgacs.org The assignment of these high-resolution resonances is aided by comparing the glass spectra to the DAS-NMR spectra of related crystalline potassium borates. acs.org

Microscopic and Morphological Investigations

Microscopy techniques are essential for characterizing the particle size, shape, and surface features of potassium borate materials, which are often produced as crystalline powders.

Scanning Electron Microscopy (SEM) for Particle Morphology

Scanning Electron Microscopy (SEM) is widely used to investigate the surface morphology of synthesized potassium borate powders. Several studies on the hydrothermal and ultrasonic synthesis of potassium pentaborate (santite, KB₅O₈·4H₂O) have employed SEM to characterize the resulting particles. yildiz.edu.trdergipark.org.trdergipark.org.tr

The morphology of the synthesized santite can vary significantly depending on the synthesis conditions, such as temperature, time, and the specific precursors used. researchgate.netyildiz.edu.tr SEM images have shown that particles can have different shapes, including multi-angular agglomerates and round-edged particles. dergipark.org.trsciencegate.app Particle sizes observed in these studies range from the nanoscale to the micro-scale. For example, ultrasonic synthesis methods have produced santite particles with sizes between 305 nm and 2.03 µm. yildiz.edu.tr In other hydrothermal synthesis experiments, particle sizes of less than 2.54 µm were reported. dergipark.org.tr These morphological details are crucial for understanding the material's properties and for quality control in its synthesis.

| Synthesis Method | Precursors | Observed Particle Size | Reference |

| Ultrasonic Synthesis | K₂CO₃, H₃BO₃, B₂O₃, etc. | 305 nm - 2.03 µm | yildiz.edu.tr |

| Hydrothermal Synthesis | KCl, NaOH, H₃BO₃ | < 2.54 µm | dergipark.org.trdergipark.org.tr |

| Hydrothermal Synthesis | Various Boron Minerals | 234.94 nm - 3.41 µm | sciencegate.app |

This table summarizes particle size findings from various SEM studies on synthesized potassium borate (santite).

Transmission Electron Microscopy (TEM) for Nanoscale Structural Analysis

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to analyze the internal structure, size, and shape of materials at the nanoscale. While SEM reveals surface morphology, TEM can provide details about crystallinity, lattice defects, and the size distribution of primary nanoparticles within larger agglomerates.

In the context of borates, TEM has been used to characterize the morphology of various nanomaterials. For instance, TEM has been employed to visualize the size and shape of synthesized potassium nanoparticles, revealing cubic shapes with dimensions under 30 nm. ekb.eg In other work, TEM was used to study the pore structure of materials that were treated with borate solutions. ucy.ac.cy Another study used TEM to characterize layered double hydroxide (LDH) nanosheets that were investigated for water oxidation in a potassium borate buffer solution. rsc.org

Although specific TEM studies focusing solely on the crystal structure of simple this compound (K₃BO₃) are not prominent in the reviewed literature, the technique remains a vital tool for the nanoscale structural analysis of more complex borate-containing nanomaterials and composites.

Computational Chemistry and Theoretical Simulations of Potassium Orthoborate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for studying boron-containing systems, providing detailed information on bonding, electronic properties, and reaction energetics.

DFT calculations have been instrumental in elucidating the electronic structure and the nature of chemical bonds within orthoborate anions. These anions, which can exist in various forms, are characterized by a central boron atom coordinated to oxygen atoms. In chelated orthoborates, such as bis(oxalato)borate (BOB), the boron atom is tetrahedrally coordinated (sp³ hybridized) to four oxygen atoms from two bidentate ligands.

Electrostatic potential maps generated from DFT calculations show that the most negative potentials are typically found around the oxygen atoms, indicating their role as the primary sites for interaction with cations like K⁺. The charge density at the boron nucleus is influenced by the nature of the ligands attached to it. Furthermore, analyses like the Quantum Theory of Atoms in Molecules (QTAIM) confirm the covalent nature of the B-O and O-H bonds within hydrated borate (B1201080) species and can characterize weaker, closed-shell interactions like intramolecular hydrogen bonds that contribute to the stability of complex polyborate structures. acs.org

| Anion | B-O Bond Distance (Å) | Intra-ligand O-B-O Angle (°) | Inter-ligand O-B-O Angles (°) |

|---|---|---|---|

| Bis(oxalato)borate (BOB) | 1.476 | 105.6 | 111.4 |

| Bis(malonato)borate (BMB) | 1.458 - 1.490 | 111.9 | 108.1 - 108.4 |

The transformation between trigonal (BO₃, sp²) and tetrahedral (BO₄, sp³) boron coordination is a fundamental process in borate chemistry, influencing the properties of glasses, melts, and aqueous solutions. DFT calculations are employed to map the energy landscapes and determine the pathways for these transformations.

The conversion from a BO₃ unit to a BO₄ unit typically involves the addition of an oxide ion (or a Lewis base, such as OH⁻ or a water molecule). DFT studies on the hydrolysis of borate networks show that this process can proceed through an intermediate state where a water molecule binds to a three-coordinate boron atom, inducing the change to tetrahedral coordination. researchgate.net In alkaline aqueous solutions, the attack of a hydroxyl anion (OH⁻) on a trigonal boron atom leads to the formation of a tetrahedral borate species, a process characterized by a single transition state. researchgate.net

While the precise activation energy for the BO₃ ⇌ BO₄ transformation in solid potassium orthoborate is not extensively documented, studies on related alkali borate melts and glasses provide valuable thermodynamic data. High-temperature diffraction studies, coupled with modeling, have been used to extract the thermodynamic parameters for the isomerization reaction. These studies suggest that the energetic difference between the two coordination states is relatively small. researchgate.net For example, in barium borate melts, the enthalpy (ΔH) for the sp² to sp³ boron conversion has been determined to be approximately 22 kJ per mole of boron. nsf.gov

Computational methods like the nudged elastic band (NEB) can be used within a DFT framework to find the minimum energy path and the associated energy barrier for such coordination changes in the solid state. tesisenred.net These calculations are critical for understanding the mechanisms of pressure- and temperature-induced structural changes in borate materials. researchgate.net

| Parameter | Value |

|---|---|

| Enthalpy of Isomerization (ΔH) | 22 (±3) kJ mol⁻¹ per boron |

| Entropy of Isomerization (ΔS) | 19 (±2) J mol⁻¹ K⁻¹ per boron |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of material structures and processes. This technique is essential for studying complex, disordered systems like liquids and amorphous solids.

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that calculates the forces between atoms "from first principles" using electronic structure methods like DFT, rather than relying on pre-defined empirical potentials. This approach provides a highly accurate description of atomic interactions and chemical bonding on the fly.

AIMD simulations of potassium borate glass have been used to reveal its complex microstructure. tesisenred.netresearchgate.net These simulations provide detailed information on atomic interactions, including B-O and K-O bond lengths and coordination numbers, the distribution of cavities within the glass network, and the prevalence of various ring structures. tesisenred.netacs.org By simulating the melt-quenching process, AIMD can model the formation of the glass structure from the liquid state, capturing how different borate units (such as monomers, dimers, and polymers) are formed and interconnected. researchgate.net This level of detail is crucial for understanding the relationship between the atomic structure and the macroscopic properties of the glass. tesisenred.netresearchgate.net

Potassium borate glass is a potential ion transport material, and MD simulations are a key tool for understanding the mechanisms of K⁺ ion diffusion. tesisenred.netresearchgate.net Simulations show that the mobility of potassium ions is intimately linked to the specific structure of the borate network.

Studies have identified several key structural features that govern the transport rate of K⁺ ions. These include the presence of non-bridging oxygens (NBOs), the formation of chain-like structural units, and the size and distribution of cavities within the glass. tesisenred.netacs.org NBOs create negatively charged sites that act as coordination points for K⁺ ions. The transport mechanism is often described as an "NBO-assisted" process, where ions hop between these favorable sites. acs.org The connectivity of these sites and the presence of open channels or cavities in the network structure are essential for facilitating long-range ion diffusion. By applying an external electric field in the simulations, it is possible to directly observe the ion transport paths and quantify diffusion coefficients. researchgate.net

| Structural Feature | Role in Ion Transport |

|---|---|

| Non-Bridging Oxygens (NBOs) | Provide negatively charged sites for K⁺ coordination and assist in ion hopping. |

| Chain Structural Units | Can create preferential pathways for ion diffusion. |

| Cavities/Channels | Provide physical space for ions to move through the network. |

Empirical Potential Structure Refinement (EPSR) for Aqueous Solution Structures

Empirical Potential Structure Refinement (EPSR) is a powerful simulation technique used to build a three-dimensional model of a liquid or disordered system that is consistent with experimental diffraction data (from neutron or X-ray scattering). The method starts with a standard molecular simulation and then refines the interatomic potential energies until the calculated diffraction pattern matches the experimental one.

EPSR has been successfully applied to study the structure of aqueous potassium borate solutions. researchgate.netnih.gov By combining EPSR with neutron diffraction using H/D isotopic substitution, researchers can obtain detailed pair distribution functions for various atom pairs, revealing the intricate hydration structures and ion-ion interactions. researchgate.net

These studies show that solute species like B(OH)₃ and B(OH)₄⁻ have a significant effect on the structure of water, particularly in the second coordination shell. researchgate.netnih.gov EPSR modeling has been used to identify and quantify the formation of contact ion pairs between potassium cations and borate species. For example, K⁺ ions and trans-B(OH)₃ tend to form a monodentate contact ion pair with a K-B distance of approximately 3.8 Å. researchgate.net This level of structural detail is critical for understanding the thermodynamics and transport properties of these solutions.

Thermodynamic Stability and Phase Transition Predictions

In the absence of direct computational data for this compound, examining analogous alkali metal orthoborates can provide valuable insights into the expected behavior of this class of compounds. A computational study on lithium orthoborate (Li₃BO₃) using first-principles modeling techniques offers a pertinent example of how such analyses are conducted and the types of data they can provide. wfu.edu

Research findings from a first-principles modeling study on monoclinic Li₃BO₃ have provided calculated energy values that are crucial for assessing its thermodynamic stability. wfu.edu These theoretical approaches allow for the determination of key thermodynamic quantities that govern the compound's behavior and its potential reactions with other substances.

The stability of a compound can be assessed by calculating the free-energy differences for possible decomposition and reaction pathways. For instance, in the context of its application in all-solid-state batteries, the chemical stability of Li₃BO₃ against a lithium metal anode is a critical factor. wfu.edu Theoretical calculations have been employed to investigate this, providing encouraging results regarding its stability. wfu.edu

The following table summarizes the calculated energies for various potential reactions involving Li₃BO₃, which are indicative of its thermodynamic stability under specific conditions. A positive reaction energy (ΔE) suggests that the reaction is not thermodynamically favorable, indicating the stability of the reactants.

Table 1: Calculated Reaction Energies for Li₃BO₃ Data sourced from first-principles modeling studies. wfu.edu

| Reaction | Calculated ΔE (eV/f.u.) | Thermodynamic Feasibility |

| Li₃BO₃ → 3Li + B + 1.5O₂ | 10.36 | Not Favorable |

| Li₃BO₃ → 1.5Li₂O + B + 0.75O₂ | 4.48 | Not Favorable |

| Li₃BO₃ → 0.5Li₂O + LiBO₂ | 0.44 | Not Favorable |

| 2Li₃BO₃ + 3Li → 3Li₂O + B | 1.11 | Not Favorable |

These computational results for lithium orthoborate underscore the utility of theoretical simulations in predicting material stability. While direct analogous data for this compound is currently unavailable, it is reasonable to infer that similar computational methodologies could be applied to predict its thermodynamic properties and phase behavior. Such studies would be invaluable in filling the current knowledge gap and providing a theoretical foundation for the experimental investigation and application of this compound.

Advanced Materials Applications of Potassium Orthoborate Systems

Electrochemical Material Science

The electrochemical applications of potassium orthoborate are an emerging area of research, with potential uses in both fuel cells and advanced battery technologies.

Solid-State Electrolyte Development in Fuel Cell Technologies

Alkali metal orthoborates, including this compound, are being investigated as potential electrolytes for fuel cells, particularly for those operating in the medium-temperature range (200 to 450 °C). iucr.org This temperature range is often referred to as a "gap" where conventional polymer electrolyte membrane (PEM) fuel cells (operating at lower temperatures) and solid oxide fuel cells (operating at much higher temperatures) are not efficient. iucr.org

Research into alkali metal orthoborates suggests that they possess lower melting points compared to their tetraborate (B1243019) and metaborate (B1245444) counterparts. iucr.org The mixing of different alkali cations, such as lithium, sodium, and potassium, can further decrease the melting temperature of the resulting borate (B1201080) mixture. iucr.org This is a crucial functional parameter for an electrolyte in a molten-carbonate-like fuel cell design. iucr.org

Studies have shown that the synthesis of these materials often results in highly hydrated and amorphous structures. mdpi.com While this can make characterization challenging, an amorphous borate-based slurry could be easily applicable in fuel cell designs similar to molten carbonate fuel cells (MCFCs). mdpi.com The presence of hydrated phases was indicated by differential thermal analysis (DTA), and further analysis suggested that the expected orthoborate is present in an amorphous and hydrated form. mdpi.com

Investigation as Cathode Materials in Advanced Battery Technologies (Mixed Polyanion Systems)

Borate-based compounds are being explored as potential cathode materials in advanced battery technologies, particularly within mixed polyanion systems. ias.ac.innih.gov The interest in borates stems from several advantageous properties:

Low Weight: The borate group is lighter than other common polyanions like phosphate, silicate, and sulfate, which can lead to a higher theoretical capacity. nih.govborax.com For instance, the theoretical capacity of LiFeBO₃ is higher than that of the well-established LiFePO₄. nih.gov

Structural Diversity and Stability: Borates can form a variety of structures that can host alkali metal ions for intercalation. ias.ac.insamaterials.comresearchgate.net These structures have shown to be stable during charging and discharging, with minimal volume change, which is beneficial for the long-term cyclability of batteries. nih.govscispace.com

Tunable Electrochemical Properties: The rich chemistry of borates allows for the alteration of the inductive effect on transition metals, which can potentially improve the open-circuit voltage of the battery cell. ias.ac.insamaterials.comresearchgate.net

While much of the research has focused on lithium-containing orthoborates with transition metals (e.g., LiMBO₃ where M = Mn, Fe, Co), the fundamental principles suggest that potassium-containing orthoborates could also be of interest. scispace.com Computational studies on LiMBO₃ have predicted high theoretical energy densities and low volume changes during cycling. scispace.com Although direct experimental data on this compound as a cathode material is scarce, the general advantages of borate-based mixed polyanion systems make it a field worthy of further investigation for potassium-ion batteries. ias.ac.innih.govresearchgate.netbohrium.com

Photonic and Nonlinear Optical Materials Research (Applicability to Orthoborates)

Borate crystals are a significant class of nonlinear optical (NLO) materials due to their excellent properties, including high laser damage thresholds, transparency in the ultraviolet region, and good chemical and mechanical stability. dtic.mil The NLO properties of borate crystals are closely related to their atomic arrangement, specifically the presence of trigonal planar [BO₃]³⁻ and tetrahedral [BO₄]⁵⁻ groups. uni-osnabrueck.de

The planar [BO₃]³⁻ groups, with their delocalized π-conjugated electrons, are considered to be the primary source of the large NLO response in many borate crystals. researchgate.netuni-osnabrueck.de Crystals containing isolated BO₃ groups in highly asymmetric unit cells tend to exhibit large NLO coefficients. uni-osnabrueck.de In contrast, the presence of [BO₄]⁵⁻ groups or the formation of B-O rings can decrease the NLO response. uni-osnabrueck.de

While many potassium-containing borate crystals with strong NLO properties have been identified, such as K[B₅O₆(OH)₄]·2H₂O (KB5), LiKB₄O₇, and KBe₂BO₃F₂ (KBBF), these are typically complex polyborates. iucr.orguni-osnabrueck.denih.govtaorlab.com The simple orthoborate anion, [BO₃]³⁻, is the fundamental building block that contributes to the NLO effect. Therefore, it is plausible that this compound, if crystallized in a non-centrosymmetric space group, could exhibit NLO properties. However, specific research focusing on the NLO characteristics of pure this compound is not widely reported. The applicability of orthoborates in this field is therefore more theoretical and based on the known contributions of the [BO₃]³⁻ group to the NLO susceptibility of more complex borate structures.

Role in Advanced Chemical Syntheses

This compound and related borate compounds have potential roles in advanced chemical syntheses, both as precursors in coordination chemistry and as components of buffer systems.

Ligand Precursor in Coordination Chemistry

The borate anion, in its various forms, can act as a ligand in coordination chemistry. The development of polydentate ligands is a central theme in modern synthetic chemistry, and borate-containing ligands have shown utility in a range of applications. nih.gov While much of the research has focused on more complex organoborate ligands like poly(thioether)borates and tripodal hydridotris(pyrazolyl)borates, the fundamental borate unit serves as the anchor for these ligand systems. nih.govalfa-chemistry.com

Simple inorganic borates can also be involved in the formation of coordination compounds. For instance, novel potassium borate hydrates with complex polyanionic structures have been synthesized and characterized. bit.edu.cnresearchgate.netresearchgate.net These structures often involve the coordination of potassium ions with the oxygen atoms of the borate anions. researchgate.net The use of simple this compound as a direct precursor for more complex ligand synthesis is an area that remains to be fully explored, though its role as a source of the borate anion is fundamental.

Buffer Systems and Reaction Modifiers in Organic Transformations

Potassium borates are known for their excellent buffering properties. borax.comborax.comborates.today When dissolved in water, potassium tetraborate hydrolyzes to form a mildly alkaline solution with a relatively constant pH, making it an effective buffering agent. borax.comborax.com For example, a 2% by weight solution of potassium tetraborate has a pH of 9.2. borax.com This buffering capacity is crucial in various chemical processes where maintaining a specific pH is necessary. Borate buffers are used in applications ranging from analytical procedures to industrial processes like controlling dye processes and manufacturing pharmaceuticals. borates.todayresearchgate.net

While much of the commercially available information focuses on potassium tetraborate, the buffering action is a general property of the borate anion in solution. Therefore, this compound would also be expected to function as a buffer.

In the context of reaction modifiers in organic synthesis, potassium organotrifluoroborates have emerged as a versatile class of reagents. researchgate.netnih.gov These compounds are stable, easy to handle, and serve as effective partners in a variety of organic transformations, including cross-coupling reactions. researchgate.netnih.govnih.gov It is important to note that potassium organotrifluoroborates are structurally different from the simple inorganic salt, this compound.

Q & A

Q. What are the common synthesis methods for potassium orthoborate, and how can researchers ensure reproducibility?

this compound is typically synthesized via high-temperature solid-state reactions. For example, details a method using potassium tetraborate tetrahydrate (K₂B₄O₇·4H₂O) and rare earth nitrates, with annealing at 970°C for 2 hours. To ensure reproducibility, researchers should:

- Maintain a 10–20% excess of boron-containing reagents to account for volatility during synthesis.

- Use stoichiometric ratios of precursors and standardize annealing conditions (temperature, duration, and atmosphere).

- Characterize intermediates (e.g., nitrate decomposition products) using thermogravimetric analysis (TGA) to optimize annealing steps .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural properties?

Infrared (IR) spectroscopy is critical for identifying borate structural units (e.g., [BO₃]³⁻ triangles or [B₃O₉]⁹⁻ rings). and emphasize comparing IR spectra with literature data (e.g., aragonite-type structures) to confirm phase purity. Complementary techniques include:

Q. How does doping with rare earth elements (e.g., Eu³⁺) influence this compound’s optical properties?

Doping introduces optically active sites. For instance, shows Eu³⁺ ions act as structure-sensitive luminescent markers. Researchers should:

- Optimize dopant concentration (e.g., 0.02 mol% Eu³⁺ in La₀.₉₈₋ₓLuₓEu₀.₀₂BO₃) to avoid quenching.

- Use photoluminescence spectroscopy to correlate emission intensity with crystal field symmetry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., IR absorption bands) across orthoborate studies?

Discrepancies often arise from synthesis conditions or impurity phases. Methodological steps include:

- Cross-validation: Compare XRD and IR data to rule out secondary phases (e.g., metaborates vs. orthoborates).

- Controlled synthesis: Systematically vary parameters (e.g., annealing time, precursor ratios) and document deviations.

- Reference standards: Use well-characterized compounds (e.g., LaBO₃ from ) as internal benchmarks .

Q. What strategies optimize this compound’s luminescence efficiency for photonic applications?

Advanced approaches involve:

- Co-doping: Introduce energy-transfer pairs (e.g., Tb³⁺ → Eu³⁺) to enhance emission intensity, as seen in for La₀.₉₉₋ₓTbₓEu₀.₀₁BO₃.

- Defect engineering: Adjust synthesis atmospheres (e.g., reducing conditions) to stabilize specific oxidation states (e.g., Eu²⁺ vs. Eu³⁺ in ).

- Temperature-dependent studies: Map thermal quenching behavior to identify optimal operating conditions .

Q. How do pH and reaction kinetics affect orthoborate stability in aqueous systems?

highlights orthoborate’s pH-dependent equilibrium:

- Below pH 9.14, B(OH)₃ dominates; above this threshold, B(OH)₄⁻ forms.

- Researchers should conduct potentiometric titrations to quantify speciation and stability constants.

- Kinetic studies (e.g., UV-Vis monitoring of H₂O₂ release from perborate dissociation) can elucidate reaction mechanisms .

Methodological Guidelines

Designing experiments to investigate orthoborate phase transitions under extreme conditions:

- High-pressure XRD: Use diamond anvil cells to monitor structural changes (e.g., aragonite → high-pressure polymorphs).

- Differential scanning calorimetry (DSC): Identify phase transition temperatures and enthalpies.

- In situ spectroscopy: Pair Raman/IR with temperature-controlled stages to track real-time structural evolution .

Best practices for data collection and interpretation in borate research:

- Reproducibility: Replicate synthesis and characterization ≥3 times; report mean values with standard deviations.

- Data repositories: Archive raw spectral/XRD datasets in FAIR-aligned repositories (e.g., Zenodo) for transparency.

- Collaborative analysis: Use tools like CrystalDiffract or OPUS for multi-technique data integration .

Tables of Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.